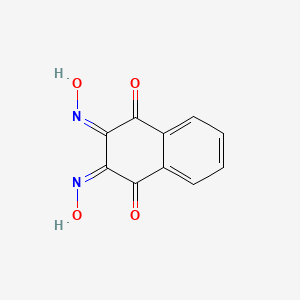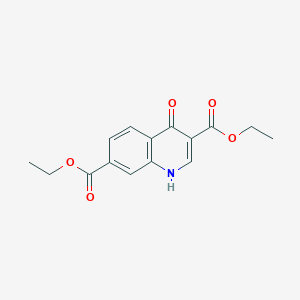
(2Z,3Z)-2,3-bis(hydroxyimino)-2,3-dihydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyimino groups and a tetrahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diacetylmonoxime with suitable aromatic amines, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to chelate metal ions makes it effective in disrupting metal-dependent enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- (2Z,3Z)-2-(Hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide
- N’-[(2Z,3Z)-3-(Hydroxyimino)-4-oxo-2-pentanylidene]isonicotinohydrazide
Uniqueness
Compared to similar compounds, (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE stands out due to its unique tetrahydronaphthalene backbone and the presence of two hydroxyimino groups
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2Z,3Z)-2,3-bis(hydroxyimino)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H6N2O4/c13-9-5-3-1-2-4-6(5)10(14)8(12-16)7(9)11-15/h1-4,15-16H/b11-7-,12-8- |
InChI Key |
QINKSSGOYPIIMX-OXAWKVHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=O)/C(=N\O)/C(=N/O)/C(=O)C2=C1 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NO)C(=NO)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
![2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032098.png)
![(7Z)-3-(4-ethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15032102.png)
![2,2,2-trifluoro-1-[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15032106.png)
![4-{[(1-Octanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15032108.png)
![7-butan-2-yl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032112.png)
![N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B15032120.png)

![2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B15032126.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032134.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15032154.png)
![2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15032160.png)

